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molecular formula C9H11FO2 B8741333 2-(4-fluorophenoxy)propan-1-ol CAS No. 63650-17-9

2-(4-fluorophenoxy)propan-1-ol

Cat. No. B8741333
M. Wt: 170.18 g/mol
InChI Key: QUZSHRALJXOPFS-UHFFFAOYSA-N
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Patent
US04125732

Procedure details

To 95 ml of 1 Molar diborane in tetrahydrofuran is added 10.2 g of 2-(p-fluorophenoxy)propionic acid in 100 ml of tetrahydrofuran. The mixture is stirred at room temperature for 20 hrs. and poured onto 600 g of ice. The mixture is extracted with chloroform and the chloroform extracts dried (MgSO4). The solvent is removed under vacuum and the residual liquid distilled to give 8.7 g of colorless liquid.
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B#B.[F:3][C:4]1[CH:15]=[CH:14][C:7]([O:8][CH:9]([CH3:13])[C:10](O)=[O:11])=[CH:6][CH:5]=1>O1CCCC1>[F:3][C:4]1[CH:15]=[CH:14][C:7]([O:8][CH:9]([CH3:13])[CH2:10][OH:11])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
95 mL
Type
reactant
Smiles
B#B
Name
Quantity
10.2 g
Type
reactant
Smiles
FC1=CC=C(OC(C(=O)O)C)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice
Quantity
600 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform extracts dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
the residual liquid distilled

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=CC=C(OC(CO)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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